molecular formula C8H14N2O2 B14392928 3-Butylpiperazine-2,5-dione CAS No. 90123-69-6

3-Butylpiperazine-2,5-dione

Katalognummer: B14392928
CAS-Nummer: 90123-69-6
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: DSZKJRXALGGCAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butylpiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a piperazine ring with oxo groups at positions 2 and 5, and a butyl group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the self-condensation of amino acid esters. For instance, the self-condensation of glycine can lead to the formation of piperazine-2,5-dione derivatives . Another method involves the Ugi reaction, a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions, such as the Ugi reaction, followed by post-transformation steps. These methods are favored due to their high yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Butylpiperazine-2,5-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butylpiperazine-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Butylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Eigenschaften

CAS-Nummer

90123-69-6

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

3-butylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-6-8(12)9-5-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)

InChI-Schlüssel

DSZKJRXALGGCAQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1C(=O)NCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.